Ethyl 6-isocyanatohexanoate
Overview
Description
Ethyl 6-isocyanatohexanoate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a hexanoate chain. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Ethyl 6-isocyanatohexanoate can be synthesized through the reaction of ethyl 6-aminohexanoate hydrochloride with phosgene . The reaction typically involves the following steps:
Starting Material: Ethyl 6-aminohexanoate hydrochloride.
Reagent: Phosgene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, with stringent safety measures to handle phosgene and other reactive intermediates.
Chemical Reactions Analysis
Ethyl 6-isocyanatohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed from these reactions are ureas, urethanes, and polyurethanes.
Scientific Research Applications
Ethyl 6-isocyanatohexanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 6-isocyanatohexanoate involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in various chemical synthesis processes, including the formation of ureas and urethanes. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Ethyl 6-isocyanatohexanoate can be compared with other isocyanate-containing compounds, such as:
Methyl isocyanate: A smaller isocyanate compound used in the production of pesticides and polyurethane foams.
Phenyl isocyanate: An aromatic isocyanate used in organic synthesis and as a reagent in the analysis of amino acids.
Hexamethylene diisocyanate: A diisocyanate used in the production of polyurethanes and as a cross-linking agent in coatings.
The uniqueness of this compound lies in its specific structure, which combines an isocyanate group with a hexanoate chain, making it suitable for specialized applications in organic synthesis and polymer chemistry.
Properties
IUPAC Name |
ethyl 6-isocyanatohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)6-4-3-5-7-10-8-11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLBSYCOBSMTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392535 | |
Record name | Ethyl 6-isocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-36-7 | |
Record name | Ethyl 6-isocyanatohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-isocyanatohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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